molecular formula C15H24O B14105684 Preisocalamenediol

Preisocalamenediol

Cat. No.: B14105684
M. Wt: 220.35 g/mol
InChI Key: QTFJNWQFKJITEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preisocalamenediol is a sesquiterpene natural product isolated from the rhizomes of the medicinal plant Acorus calamus (Sweet flag) . This compound is of significant interest in natural product research and phytochemistry. Research indicates that this compound is a positive allosteric modulator of GABA A receptors . In vitro studies on recombinant GABA A receptors (α1β2γ2S subtype) have demonstrated that this compound can enhance the GABA-induced chloride current, suggesting a potential role in investigating the nervous system . The study of this compound may contribute to a better understanding of the mechanisms underlying the traditional use of its plant of origin. This product is labeled "For Research Use Only" (RUO) . It is intended solely for use in laboratory research . It is not intended for use in diagnostic procedures, clinical use, humans, or any other application outside of basic scientific research. Researchers are responsible for ensuring that their work complies with all applicable laws and regulations.

Properties

IUPAC Name

5-methyl-9-methylidene-2-propan-2-ylcyclodec-5-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-11(2)14-9-8-12(3)6-5-7-13(4)10-15(14)16/h6,11,14H,4-5,7-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTFJNWQFKJITEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(=C)CC(=O)C(CC1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Initial Extraction and Fractionation

The rhizomes were macerated in petroleum ether, concentrated under vacuum, and subjected to open-column chromatography. This generated 21 fractions, with active fractions (A, C, L, M) showing GABA receptor modulation.

High-Performance Liquid Chromatography (HPLC) Profiling

Semipreparative HPLC (254 nm detection) separated the extract into 28 microfractions. Fraction 14, containing preisocalamendiol, enhanced chloride currents by 237% ± 5.4%. Optimization of mobile phase gradients improved resolution of oxygenated sesquiterpenes.

Structural Elucidation

Isolated preisocalamendiol was characterized using electrospray ionization time-of-flight mass spectrometry (ESI-TOF-MS) and nuclear magnetic resonance (NMR). Key spectral data included:

  • MS : [M + Na]⁺ at m/z 259.1672 (calculated for C₁₅H₂₄O₂Na: 259.1674).
  • ¹H NMR : Methyl singlets at δ 1.08 (H-12) and 1.12 (H-13), coupled with olefinic protons at δ 5.55 (H-6).
  • NOESY : Correlations between H-6 and H-14 confirmed the relative configuration at C-4 and C-8.

Comparative Analysis of Extraction Methodologies

Yield Optimization

Schinus molle hydrodiffusion achieved higher preisocalamendiol yields (up to 11.0%) compared to Acorus calamus solvent extraction (<5%). However, the latter method enabled isolation of milligram quantities suitable for pharmacological testing.

Purity Challenges

Gas chromatography analyses of Schinus molle oils detected 80 known compounds, necessitating subsequent purification steps such as fractional distillation or preparative thin-layer chromatography. In contrast, Acorus calamus extracts required HPLC to resolve co-eluting terpenoids like shyobunone and isoshyobunone.

Stability Considerations

Preisocalamendiol degraded under prolonged heat exposure during hydrodiffusion. Batch D, distilled for 4.8 hours, showed 15% lower recovery compared to batch E (4.5 hours), highlighting the need for strict temperature control.

Advanced Characterization Techniques

Stereochemical Assignment

The relative configuration of preisocalamendiol was resolved through NOESY experiments and molecular modeling. Key nuclear Overhauser effect (NOE) interactions between H-4 and H-8β established the trans-decalin system, while H-6/H-14 couplings confirmed axial hydroxyl orientation.

Chiral Analysis

Optical rotation measurements ([α]D²⁵ +28.6° in CHCl₃) matched literature values for natural isolates, confirming enantiomeric purity. No racemization was observed during extraction, suggesting inherent stereochemical stability.

Chemical Reactions Analysis

Types of Reactions

(2S,5E)-5-Methyl-9-methylene-2-isopropyl-5-cyclodecen-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and may involve specific solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Preisocalamenediol is a sesquiterpene found in Acorus calamus and Schinus molle essential oils . Research has explored its potential bioactivity, particularly as a GABAA receptor modulator .

Research and Discovery

Acorus calamus rhizomes, from which this compound can be isolated, have shown sedative and tranquilizing effects . A petroleum ether extract of A. calamus rhizomes enhanced the GABA-induced chloride current through GABAA receptors . HPLC-based activity profiling identified this compound as one of the main active principles .

GABAA Receptor Modulation

This compound, along with other compounds like β-asarone, (+)-dioxosarcoguaiacol and (+)-shyobunone, can modulate GABAA receptors . this compound displayed high efficiency in modulating GABAA receptors, although its potency was lower compared to other compounds, possibly due to the flexibility of its germacrane-type scaffold .

Insecticidal Activity

While not explicitly stated as a primary insecticidal compound, other constituents of Acorus calamus essential oil, such as α-asarone, methyleugenol, and (E)-methylisoeugenol, exhibit insecticidal activity . These compounds have demonstrated contact and fumigant toxicity against booklice (Liposcelis bostrychophila) . The presence of this compound in the same plant suggests a potential synergistic or supporting role in insecticidal applications .

Other Potential Applications

Research indicates that bioactive compounds from natural sources, including sesquiterpenes, have broad application prospects . These may include potential therapeutic applications . Acorus calamus itself has been used traditionally as a tonic, febrifuge, and for various other medicinal purposes .

Schinus molle Essential Oil

Mechanism of Action

The mechanism of action of (2S,5E)-5-Methyl-9-methylene-2-isopropyl-5-cyclodecen-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the context of its application and the specific targets involved.

Comparison with Similar Compounds

Occurrence and Variability

Preisocalamenediol is a major component in A. calamus essential oils, though its concentration varies significantly depending on the plant’s geographical origin and tissue type:

  • 18.0% in rhizomes from Quebec, Canada .
  • 17.3% in roots from Turkey .
  • 3.53% in rhizomes from unspecified regions .

This variability highlights the influence of environmental and genetic factors on secondary metabolite production.

Comparison with Similar Sesquiterpenoids

This compound belongs to a group of oxygenated sesquiterpenoids commonly found in A. calamus. Below is a detailed comparison with structurally and functionally related compounds:

Chemical and Regional Distribution

Table 1: Major Sesquiterpenoids in A. calamus Essential Oils by Region

Compound Chemical Class Concentration (%) Region/Plant Part Key References
This compound Sesquiterpenoid 18.0 Quebec, Canada (rhizome)
This compound Sesquiterpenoid 17.3 Turkey (roots)
Acorenone Sesquiterpenoid 21.6 Italy (rhizome)
Shyobunone Sesquiterpenoid 13.3–27.8 Quebec, Canada; Lithuania
Isoshyobunone Sesquiterpenoid 13.0 Turkey (roots)
Cryptoacorone Sesquiterpenoid 7.5 Quebec, Canada (rhizome)
Calamenene Sesquiterpene 9.75 Unspecified (rhizome)

Structural and Functional Differences

Acorenone: A bicyclic sesquiterpene ketone, often co-occurring with this compound. It exhibits higher concentrations in Italian rhizomes (21.6%) compared to Quebec (14.2%) . Its ketone group may contribute to distinct bioactivity in insecticidal assays .

Shyobunone and Isoshyobunone: Isomeric sesquiterpenoids with variations in ring substitution. Shyobunone dominates in Canadian and Lithuanian oils (up to 27.8%), while isoshyobunone is prevalent in Turkish roots (13.0%) . These isomers are critical for the oil’s aromatic profile .

Cryptoacorone : A less abundant compound (7.5% in Quebec) with an undetermined biosynthetic relationship to this compound .

Calamenene: A non-oxygenated sesquiterpene, contrasting with this compound’s hydroxylated structure. It is more abundant in rhizomes (9.75%) than roots .

Research Implications and Variability

The divergent concentrations of this compound and related compounds underscore the need for standardized sourcing in industrial applications. For instance:

  • Turkish root oil’s high this compound/isoshyobunone content may favor pharmaceutical extraction .
  • Lithuanian oils, rich in shyobunone isomers, are better suited for fragrance formulations .

Further studies should explore biosynthetic pathways and synergistic effects among these sesquiterpenoids to optimize their utilization.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.